molecular formula C5H10FNO3S B13483654 (S)-Morpholin-2-ylmethanesulfonyl fluoride

(S)-Morpholin-2-ylmethanesulfonyl fluoride

Cat. No.: B13483654
M. Wt: 183.20 g/mol
InChI Key: JTQDVOLRALOGDC-YFKPBYRVSA-N
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Description

(S)-Morpholin-2-ylmethanesulfonyl fluoride is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound features a morpholine ring attached to a methanesulfonyl fluoride group, making it a versatile reagent in organic synthesis and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Morpholin-2-ylmethanesulfonyl fluoride typically involves the reaction of morpholine with methanesulfonyl chloride in the presence of a base, followed by fluorination. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated systems to maintain consistent reaction conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-Morpholin-2-ylmethanesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong bases, nucleophiles, and oxidizing or reducing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various sulfonamide derivatives .

Scientific Research Applications

(S)-Morpholin-2-ylmethanesulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-Morpholin-2-ylmethanesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with active site residues, inhibiting enzyme activity. This interaction is often mediated through nucleophilic attack by amino acid side chains, leading to the formation of stable adducts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Morpholin-2-ylmethanesulfonyl fluoride is unique due to its combination of a morpholine ring and a sulfonyl fluoride group, which imparts distinct reactivity and stability. This makes it particularly useful in applications where selective modification of biomolecules is required .

Properties

Molecular Formula

C5H10FNO3S

Molecular Weight

183.20 g/mol

IUPAC Name

[(2S)-morpholin-2-yl]methanesulfonyl fluoride

InChI

InChI=1S/C5H10FNO3S/c6-11(8,9)4-5-3-7-1-2-10-5/h5,7H,1-4H2/t5-/m0/s1

InChI Key

JTQDVOLRALOGDC-YFKPBYRVSA-N

Isomeric SMILES

C1CO[C@@H](CN1)CS(=O)(=O)F

Canonical SMILES

C1COC(CN1)CS(=O)(=O)F

Origin of Product

United States

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